Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 5,5-dimethylpiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-7(10-6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
AUTRGUZICYVNCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(NC1)C(=O)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization and Methylation
One approach starts with a suitable ketoester or amino acid precursor, such as 2-piperidone derivatives, which undergo methylation at the 5-position using methylating agents under controlled conditions. Following methylation, esterification is performed to yield the methyl ester. The final hydrochloride salt is obtained by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent.
Esterification of 5,5-dimethylpiperidine-2-carboxylic acid
The free acid form, 5,5-dimethylpiperidine-2-carboxylic acid, can be esterified using methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The hydrochloride salt can be formed in situ or by subsequent treatment.
Analytical and Purity Considerations
- Purity is generally confirmed by high-performance liquid chromatography with purity levels ≥ 99%.
- Melting points for related acids range from 164 to 172 °C.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compounds.
Summary Table of Preparation Parameters for Related Compounds
| Parameter | Method 1 (Potassium Permanganate Oxidation) | Method 2 (Cyclization + Oxidation) | Method 3 (Fixed Bed Catalytic Oxidation) |
|---|---|---|---|
| Raw Materials | 2,5-dimethylpyrazine, KMnO4 | Pyruvic aldehyde, o-phenylenediamine | Diluted 2,5-dimethylpyrazine aqueous solution |
| Temperature Range | 5–30 °C | 30–130 °C | 240–250 °C |
| Reaction Time | Several hours with incremental KMnO4 addition | 0.5–4 h (multiple steps) | Continuous flow, 1.2–2 L/h feed rate |
| pH Control | 2–3 | 1.5–4 | ~3 |
| Extraction Solvent | Butanone | Butanone | N/A (aqueous system) |
| Yield | ~55% | ~58% | 58.3% |
| Purity (HPLC) | ≥ 99% | ≥ 99.5% | 99.24% |
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
Key Observations :
Physicochemical Properties
Notes:
- Hydrochloride salts generally improve aqueous solubility but may reduce stability in humid conditions.
- The dihydrochloride salt in (2S)-2,5-diaminopentanamide increases ionic character compared to the mono-salt in the target compound .
Key Differences :
- The target compound lacks explicit regulatory data, whereas 4-(Diphenylmethoxy)piperidine Hydrochloride is cited in EPA and EFSA frameworks, suggesting stricter handling protocols .
- The dihydrochloride analogue in has undefined hazards, contrasting with the well-documented risks of older pharmaceuticals like amitriptyline hydrochloride (e.g., cardiotoxicity) .
Biological Activity
Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound is primarily studied for its interactions with biological targets, including enzymes and receptors. The compound's structure allows it to participate in various biochemical processes, making it a candidate for therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The piperidine ring can undergo hydrolysis, releasing active derivatives that modulate enzyme activity or receptor function. These interactions can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.
Case Studies and Experimental Data
-
Anti-inflammatory Activity :
In a study assessing the anti-inflammatory effects of related compounds, it was found that derivatives of piperidine exhibited significant inhibition of pro-inflammatory cytokines. For instance, methyl 5,5-dimethylpiperidine derivatives demonstrated reduced levels of IL-6 and TNF-α in vitro when tested against activated immune cells . -
Analgesic Effects :
Another investigation highlighted the analgesic potential of piperidine derivatives in animal models. Mice treated with this compound showed a marked reduction in pain response in formalin-induced pain models . The compound's efficacy was measured using the paw licking test, where treated mice exhibited significantly less discomfort compared to controls. -
Cytotoxicity and Anticancer Properties :
Preliminary studies indicated that the compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that concentrations of this compound led to reduced viability in colorectal cancer cells (IC50 values were noted around 20 µM) .
Table 1: Summary of Biological Activities
Q & A
Q. Basic: What analytical methods are recommended for assessing the purity and structural integrity of Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Reference standards (e.g., pharmaceutical impurities like ethylphenidate hydrochloride ) can help identify related substances.
- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm structural integrity, focusing on characteristic peaks for the piperidine ring and ester groups.
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed mass with theoretical values (e.g., CHNO·HCl: 207.7 + 36.46 g/mol).
- Karl Fischer Titration: Determine water content, as hydrochloride salts are hygroscopic .
Q. Basic: What are the optimal storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent degradation. Hydrochloride salts of piperidine derivatives (e.g., Meperidine HCl) show ≥5-year stability under these conditions .
- Desiccation: Use silica gel packs to minimize hygroscopicity.
- Light Protection: Amber vials prevent photodegradation, critical for esters and tertiary amines .
Q. Advanced: How can researchers design experiments to resolve contradictions in pharmacological data for this compound?
Methodological Answer:
- Dose-Response Curves: Use in vivo models (e.g., burn treatment ) with varying doses (1–100 mg/kg) to assess efficacy thresholds.
- Control for Metabolites: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects.
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify off-target pathways.
Example Workflow:
In Vivo Testing: Apply hydrogel formulations (as in Metformin HCl studies ) to evaluate bioavailability.
Data Normalization: Use nitric oxide (NO) plasma analysis (similar to ) to standardize inflammatory responses.
Q. Advanced: What strategies are effective for impurity profiling during synthesis?
Methodological Answer:
- One-Pot Synthesis Monitoring: Track intermediates via inline FTIR (e.g., carbonyl peaks at 1700–1750 cm) to minimize byproducts .
- HPLC-MS for Impurities: Compare with pharmacopeial standards (e.g., EP impurities A–F ). Key impurities may include:
- Ethyl ester analogs from incomplete methylation.
- Ring-opening products under acidic conditions.
Q. Advanced: How can experimental design optimize reaction yields for analogs of this compound?
Methodological Answer:
- Design of Experiments (DoE): Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example:
- Solvent Screening: Compare DMF (polar aprotic) vs. THF (low polarity) for esterification efficiency .
- Catalyst Optimization: Test p-TsOH vs. HSO for HCl salt formation.
Case Study:
Articaine HCl synthesis achieved 17% yield via a one-pot cyclization-oxidation-rearrangement sequence .
Q. Basic: What spectroscopic techniques are critical for characterizing hydrochloride salts of piperidine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
